Monobactam Precursor Stereospecificity: (2S) vs (2R)
In the biosynthesis of the monobactam antibiotic sulfazecin, the nonribosomal peptide synthetase SulM incorporates l-2,3-diaminopropionate (Dap) as the β-lactam precursor [1]. The (2S) stereoisomer (l-Dap) is the native substrate; the (2R) enantiomer (d-Dap) is not recognized or activated by the SulM adenylation domain [2]. The target compound, Ethyl (2S)-2,3-diaminopropanoate dihydrochloride, serves as a direct ethyl ester derivative of the required l-Dap. In vitro assays using C3-substituted 2,3-diaminopropionates demonstrated that SulM accepts a range of (2S)-configured analogs with varying C3 substituents, confirming that the (2S) configuration is a prerequisite for substrate tolerance, not a variable [3].
| Evidence Dimension | Substrate recognition by SulM adenylation domain |
|---|---|
| Target Compound Data | Accepted as substrate; enables biosynthesis of sulfazecin and engineered analogs |
| Comparator Or Baseline | (2R)-2,3-diaminopropanoate |
| Quantified Difference | Not recognized or activated; no product formation |
| Conditions | In vitro adenylation assays with recombinant SulM A3 domain; chemical complementation in Pseudomonas acidophila ΔsulG mutant |
Why This Matters
For researchers engineering monobactam biosynthesis or studying NRPS substrate specificity, the (2S) configuration is not interchangeable with the (2R) enantiomer.
- [1] Lichstrahl, M. S., Kahlert, L., Li, R., Zandi, T. A., Yang, J., & Townsend, C. A. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science, 14(14), 3923-3931. View Source
- [2] Kahlert, L., Patel, K. D., et al. (2025). l-2,3-Diaminopropionate Binding Mode of the SulM Adenylation Domain Limits Engineering Monobactam Analogue Biosynthesis with Larger Substrates. JACS Au, 5(4), 1992-2003. View Source
- [3] Lichstrahl, M. S., Kahlert, L., Li, R., Zandi, T. A., Yang, J., & Townsend, C. A. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science, 14(14), 3923-3931. View Source
